tert-Butyl N-(2-aminomethylphenyl)carbamate

Surface chemistry Monolayer electrografting Diazonium salt protection strategy

This ortho-substituted Boc-aminobenzylamine is a critical bifunctional building block for double UDC strategies. Its unique regiochemistry is essential for the intramolecular cyclization of fused quinoxaline-benzodiazepines; meta or para isomers yield different ring-closure outcomes. ≥98% purity liquid grade ensures optimal volumetric dispensing in automated Ugi reaction setups.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 849020-94-6
Cat. No. B153517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(2-aminomethylphenyl)carbamate
CAS849020-94-6
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC=C1CN
InChIInChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)
InChIKeyBFFRNSYPZZUZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-aminomethylphenyl)carbamate (CAS 849020-94-6): Baseline Physicochemical and Functional Profile for Procurement Assessment


tert-Butyl N-(2-aminomethylphenyl)carbamate (CAS 849020-94-6), also designated as 2-(Boc-amino)benzylamine, is a bifunctional aromatic amine building block characterized by a tert-butyloxycarbonyl (Boc) protected aniline nitrogen and a free benzylic primary amine (aminomethyl) located in the ortho position [1]. Its molecular formula is C₁₂H₁₈N₂O₂ (MW: 222.28 g/mol) [2]. The compound exists as a clear, colorless viscous oil or low-melting solid with a reported boiling point of 238–242 °C, density of approximately 1.054 g/cm³ at 25 °C, and a flash point of 71.7 °C (closed cup) . Commercial availability includes grades of ≥95% to ≥98% (GC) purity from major chemical suppliers .

Why Generic Substitution of tert-Butyl N-(2-aminomethylphenyl)carbamate Fails: Orthogonality and Regiochemical Specificity as Procurement Risks


Generic substitution of tert-Butyl N-(2-aminomethylphenyl)carbamate with other Boc-protected aminomethylphenyl isomers or alternative amine-protected analogs is scientifically invalid due to fundamental differences in regiochemistry and protecting group orthogonality that dictate downstream synthetic outcomes . The ortho (2-) positioning of the aminomethyl group relative to the Boc-protected aniline nitrogen establishes a unique spatial geometry that governs cyclization pathways in fused heterocycle synthesis; the meta (3-) isomer [CAS 205318-52-1] and para (4-) isomer [CAS 205318-53-2] yield distinctly different ring-closure trajectories [1]. Furthermore, the Boc group provides acid-labile protection that is orthogonal to base-labile Fmoc protection or hydrogenolyzable Cbz protection — a specificity that cannot be assumed when procuring superficially similar 'Boc-aminomethylphenyl' variants without verifying exact substitution pattern and protecting group identity [2].

Quantitative Differentiation Evidence for tert-Butyl N-(2-aminomethylphenyl)carbamate vs. Closest Analogs: Measurable Procurement-Relevant Parameters


Regiochemical Specificity: Ortho (2-) vs. Meta (3-) Substitution Dictates Monolayer Film Morphology in Surface Chemistry

In a direct head-to-head comparison of Boc-protected aminomethylphenyl diazonium salts for electrografting onto glassy carbon and pyrolyzed photoresist film surfaces, the ortho (2-) substituted Boc-NH-CH₂-Ar precursor (structurally corresponding to the diazonium derivative of tert-butyl N-(2-aminomethylphenyl)carbamate) produced multilayer films upon deprotection, whereas the corresponding para-substituted Fmoc analog produced defined monolayers [1]. This demonstrates that the ortho substitution pattern intrinsically alters polymerization behavior during electrografting and subsequent deprotection steps.

Surface chemistry Monolayer electrografting Diazonium salt protection strategy

Commercial Purity and Physical Form Variability: 95% Solid vs. 98% Liquid Grades Affect Handling and Reproducibility

Commercial suppliers offer tert-butyl N-(2-aminomethylphenyl)carbamate at two primary purity tiers with divergent physical forms: ≥98% purity grades are consistently specified as liquid (with density 1.054 g/cm³ at 25 °C), while 95% purity grades are specified as solid . This physical form divergence is not observed for the meta (3-) isomer, which is consistently specified as a solid with melting point 130–134 °C across purity grades .

Chemical procurement Quality control Physical form specification

Molecular Weight and Lipophilicity Differentiation: N-Methylated Analog (tert-Butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate) Offers Altered Properties for Specialized Applications

The N-methylated analog of tert-butyl N-(2-aminomethylphenyl)carbamate — tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate — has a molecular weight of 236.31 g/mol compared to 222.28 g/mol for the parent compound, a difference of +14.03 g/mol due to the methyl substitution [1]. The N-methyl substitution is reported to enhance lipophilicity and metabolic stability relative to the parent secondary amine .

Medicinal chemistry ADME optimization Building block selection

Application-Specific Reactivity: Validated Role in Double UDC (Ugi/Deprotect/Cyclize) Strategy for Fused Quinoxaline-Benzodiazepines

tert-Butyl N-(2-aminomethylphenyl)carbamate is specifically validated as a reactant for two-step syntheses of fused quinoxaline-benzodiazepines and bis-benzodiazepines employing a double UDC (Ugi/Deprotect/Cyclize) strategy, as well as for the preparation of hydroquinazoline scaffolds via microwave-promoted Ugi reaction and cyclization, and for the preparation of pyrazinone inhibitors of mast cell tryptase . While meta and para isomers can participate in similar Ugi-type multicomponent reactions, the ortho substitution pattern in tert-butyl N-(2-aminomethylphenyl)carbamate uniquely positions the free aminomethyl nucleophile for intramolecular cyclization onto the ortho Boc-protected aniline after deprotection, enabling formation of fused quinoxaline-benzodiazepine ring systems that meta and para isomers cannot produce due to geometric constraints .

Multicomponent reactions Heterocyclic synthesis Benzodiazepine scaffolds

Procurement-Driven Application Scenarios for tert-Butyl N-(2-aminomethylphenyl)carbamate: Evidence-Anchored Selection Contexts


Synthesis of Fused Quinoxaline-Benzodiazepine and Bis-Benzodiazepine Scaffolds via Double UDC Strategy

For synthetic programs targeting fused quinoxaline-benzodiazepines or bis-benzodiazepines, tert-butyl N-(2-aminomethylphenyl)carbamate is a required reactant in the validated double UDC (Ugi/Deprotect/Cyclize) strategy . The ortho substitution pattern is geometrically essential for the intramolecular cyclization step that forms the fused ring system; procurement of meta or para isomers will result in failure to obtain the desired fused quinoxaline-benzodiazepine product [1]. Selection of ≥98% purity liquid grade is recommended for accurate volumetric dispensing in automated Ugi reaction setups .

Preparation of Hydroquinazoline Scaffolds via Microwave-Promoted Ugi Reaction

tert-Butyl N-(2-aminomethylphenyl)carbamate is explicitly validated for microwave-promoted Ugi reaction and cyclization sequences to access hydroquinazoline scaffolds . The compound's bifunctional architecture — Boc-protected aniline nitrogen and free benzylic amine — enables sequential reactivity: participation in the Ugi multicomponent condensation via the free aminomethyl group, followed by Boc deprotection to unmask the aniline nitrogen for subsequent cyclization. For microwave reaction conditions, the liquid physical form of high-purity grades facilitates rapid and uniform heating profiles compared to solid-grade material [1].

Synthesis of Pyrazinone-Based Mast Cell Tryptase Inhibitors

For medicinal chemistry programs targeting mast cell tryptase, tert-butyl N-(2-aminomethylphenyl)carbamate is a documented reactant for preparation of pyrazinone inhibitor scaffolds . The ortho relationship between the Boc-protected aniline and the free aminomethyl group enables regioselective construction of the pyrazinone core. Researchers requiring the parent (non-methylated) amine to retain hydrogen bond donor capacity for target engagement should select this compound rather than the N-methylated analog tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate, which eliminates the NH hydrogen bond donor .

Preparation of Ortho-Aminomethylphenyl Diazonium Salts for Surface Electrografting

For surface chemistry applications involving electrografting of aminomethylphenyl diazonium salts onto carbon substrates, the ortho-substituted Boc-protected precursor corresponding to tert-butyl N-(2-aminomethylphenyl)carbamate can be converted to the corresponding diazonium salt . However, researchers should note that after electrografting and Boc deprotection, this ortho-substituted system produces multilayer films rather than monolayers [1]. This morphological outcome is application-dependent: suitable where high amine surface density is desired regardless of layer uniformity, but unsuitable for applications requiring defined monolayer interfaces. For monolayer applications, para-substituted Fmoc-protected analogs are preferred .

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